4-chloro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide 4-chloro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16369640
InChI: InChI=1S/C20H15ClN4O3S/c1-11-16(19-23-17(25-28-19)12-5-9-15(27-2)10-6-12)29-20(22-11)24-18(26)13-3-7-14(21)8-4-13/h3-10H,1-2H3,(H,22,24,26)
SMILES:
Molecular Formula: C20H15ClN4O3S
Molecular Weight: 426.9 g/mol

4-chloro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide

CAS No.:

Cat. No.: VC16369640

Molecular Formula: C20H15ClN4O3S

Molecular Weight: 426.9 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide -

Specification

Molecular Formula C20H15ClN4O3S
Molecular Weight 426.9 g/mol
IUPAC Name 4-chloro-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C20H15ClN4O3S/c1-11-16(19-23-17(25-28-19)12-5-9-15(27-2)10-6-12)29-20(22-11)24-18(26)13-3-7-14(21)8-4-13/h3-10H,1-2H3,(H,22,24,26)
Standard InChI Key TXIHPTNMMHPWSA-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates three heterocyclic systems: a thiazole ring, a 1,2,4-oxadiazole moiety, and a benzamide group. The thiazole component (C3H3NS) forms the central scaffold, substituted at position 5 with a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl group and at position 4 with a methyl group. The N-benzamide substituent at position 2 features a para-chloro phenyl ring. The Z-configuration of the thiazol-2(3H)-ylidene group ensures planar geometry, critical for intermolecular interactions.

Systematic Nomenclature

According to IUPAC conventions, the compound is designated as 4-chloro-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide. The numbering prioritizes the thiazole ring, with substituents ordered by complexity.

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₂₀H₁₅ClN₄O₃S
Molecular Weight426.9 g/mol
CAS NumberNot publicly disclosed
IUPAC NameAs above

Synthesis and Characterization

Synthetic Pathways

The synthesis employs a convergent strategy:

  • Oxadiazole Formation: 4-Methoxybenzonitrile reacts with hydroxylamine under acidic conditions to form an amidoxime, which cyclizes with ethyl chlorooxoacetate to yield 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-carboxylic acid.

  • Thiazole Construction: 4-Methylthiazol-2-amine undergoes condensation with the oxadiazole-carboxylic acid via carbodiimide-mediated coupling, followed by dehydrogenation to form the thiazol-2(3H)-ylidene intermediate.

  • Benzamide Coupling: The thiazole intermediate reacts with 4-chlorobenzoyl chloride in dichloromethane using triethylamine as a base.

Analytical Characterization

Post-synthesis validation utilizes:

  • NMR Spectroscopy: ¹H NMR confirms substituent integration (e.g., methoxy singlet at δ 3.8 ppm, thiazole protons at δ 7.2–8.1 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 427.9 [M+H]⁺.

  • IR Spectroscopy: Stretching vibrations for amide C=O (1680 cm⁻¹) and oxadiazole C=N (1605 cm⁻¹).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (logP = 3.85) , necessitating dimethyl sulfoxide (DMSO) for biological assays. It remains stable under inert atmospheres but degrades upon prolonged UV exposure.

Table 2: Physicochemical Profile

PropertyValue
logP3.85
Melting Point218–220°C (decomposes)
Solubility in DMSO>10 mM
pKa4.2 (amide proton)

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The oxadiazole moiety disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins.

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